molecular formula C11H17NO3 B2552248 Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate CAS No. 57475-26-0

Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate

Cat. No.: B2552248
CAS No.: 57475-26-0
M. Wt: 211.261
InChI Key: FAEDUNZRSLYJCJ-GZMMTYOYSA-N
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Description

Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate is a complex organic compound belonging to the class of hexahydroindoles This compound is characterized by its unique stereochemistry and the presence of an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate can be achieved through a multicomponent reaction (MCR) involving maleic anhydride, isoprene, and ethyl aminobenzoates. This reaction typically occurs in toluene under thermal conditions . Another method involves the reaction of cyclohexyl aziridine with dialkyl malonate, followed by decarbonylation and conversion to the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-15-10(14)11-6-4-3-5-8(11)12-9(13)7-11/h8H,2-7H2,1H3,(H,12,13)/t8-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEDUNZRSLYJCJ-GZMMTYOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCCC1NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12CCCC[C@@H]1NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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